Synthesis of 3-chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine: This compound was synthesized by reacting 3,6-dichloropyridazine with 1-(2-pyridyl)piperazine. []
Synthesis of 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine: This derivative was also synthesized using 3,6-dichloropyridazine as a starting material, reacting it with 1-[3-(trifluoromethyl)phenyl]piperazine. []
Synthesis of 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine: This derivative utilized the same strategy, reacting 3,6-dichloropyridazine with 1-[3-(4-chlorophenoxy)propyl]piperazine. []
Molecular Structure Analysis
3-chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine: The piperazine ring adopts a chair conformation, and the dihedral angle between the aromatic rings is 13.91 (7)°. []
3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine: The piperazine ring also adopts a chair conformation. The 3-chloropyridazine and 3-trifluoromethylphenyl rings are planar. []
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine: Again, the piperazine ring takes a chair conformation, and the dihedral angle between the pyridazine ring and the benzene ring is 36.3(1)°. []
Mechanism of Action
Inhibition of VEGFR-II: Derivative 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q in the study) displayed potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-II), a key target in cancer therapy. This inhibition disrupts angiogenesis, limiting tumor growth. []
Histamine H4 receptor antagonism: Several derivatives exhibit potent and selective antagonism for the histamine H4 receptor. This antagonism modulates the immune response, showing potential for treating inflammatory and allergic diseases. [, ]
Akt inhibition: Certain derivatives act as ATP-competitive inhibitors of Akt, a crucial protein kinase in various cellular processes, including cell growth and survival. Inhibition of Akt offers potential anticancer effects. []
Physical and Chemical Properties Analysis
Solubility: []
Lipophilicity: []
Metabolic stability: []
Applications
Cancer treatment: Derivatives exhibiting anticancer activity target various pathways, including VEGFR-II inhibition [] and Akt inhibition []. These compounds hold potential as novel chemotherapeutic agents.
Inflammatory and allergic diseases: Derivatives acting as histamine H4 receptor antagonists show promise for treating conditions like asthma and atopic dermatitis by modulating the immune response. [, ]
Neurodegenerative diseases: Some derivatives display potential for treating Alzheimer's disease through mechanisms like acetylcholinesterase inhibition and Aβ aggregation inhibition. []
Compound Description: This compound acts as an aromatase enzyme inhibitor with an IC50 value of 2.39 nmol/l. Studies show it effectively suppresses the elevation of ovarian aromatase activity in pregnant mares' serum gonadotropin (PMSG)-treated female rats. Additionally, it demonstrated tumor regression in 9,10-dimethyl-1,2-benzanthracene (DMBA)-treated female rats. []
Relevance: Both this compound and 4-(Piperazin-1-yl)pyridazine dihydrochloride share a pyridazine ring substituted at the 3- and 6-positions. This structural similarity suggests potential for shared biological targets or mechanisms of action, despite the difference in substituents. []
Relevance: The presence of the piperazine ring as a key structural feature directly links this compound to 4-(Piperazin-1-yl)pyridazine dihydrochloride. This shared moiety can be associated with potential bioactivation pathways leading to genotoxicity. Understanding these shared liabilities is crucial for further development of this chemical class. []
Compound Description: A-987306 is a new histamine H4R antagonist with potent binding affinity in both rat (Ki = 3.4 nM) and human (Ki = 5.8 nM) H4 receptors. This compound effectively blocks H4-agonist induced scratch responses in mice and exhibits anti-inflammatory activity in a mouse peritonitis model. Notably, it demonstrates significant potency in blocking pain responses, particularly in a rat post-carrageenan thermal hyperalgesia model of inflammatory pain, with an ED50 of 42 μmol/kg (ip). []
Relevance: The core structure of A-987306, featuring a piperazine ring directly attached to a heterocyclic system, closely resembles that of 4-(Piperazin-1-yl)pyridazine dihydrochloride. This structural similarity highlights the significance of the piperazine moiety in mediating interactions with the histamine H4 receptor and influencing biological activities related to pain and inflammation. []
Compound Description: This compound is characterized by a piperazine ring in a chair conformation, with a dihedral angle of 13.91 (7)° between its aromatic rings. The crystal structure is stabilized by weak intermolecular C—H⋯N hydrogen-bond interactions. []
Relevance: This compound shares a core structure with 4-(Piperazin-1-yl)pyridazine dihydrochloride, featuring a pyridazine ring substituted with a piperazine moiety. The presence of a chlorine atom at the 3-position in this compound, compared to the unsubstituted position in 4-(Piperazin-1-yl)pyridazine dihydrochloride, offers insights into the structure-activity relationship within this chemical class, particularly regarding potential interactions with biological targets. []
Compound Description: This compound, similar to 3-chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine, features a piperazine ring in a chair conformation. A notable difference is the dihedral angle of 36.3 (1)° between its pyridazine and benzene rings. The crystal packing is stabilized by weak C—H⋯O and C—H⋯(N,N) interactions and features short intermolecular Cl⋯Cl contacts [3.331 (2) Å]. []
Relevance: Both this compound and 4-(Piperazin-1-yl)pyridazine dihydrochloride belong to a series of compounds with a common scaffold of 3-chloro-6-(piperazin-1-yl)pyridazine, highlighting the versatility of this core structure for exploring chemical space and potential biological activities. Variations in the substituents attached to the piperazine ring provide valuable insights into structure-activity relationships and physicochemical properties within this class of compounds. []
Compound Description: This compound is synthesized from 3,6-dichloropyridazine and 1-[3-(trifluoromethyl)phenyl]piperazine. It exhibits a piperazine ring in a chair conformation, flanked by planar 3-chloropyridazine and 3-trifluoromethylphenyl rings. Its crystal structure is stabilized by weak intermolecular C—H⋯N hydrogen-bond interactions. []
Relevance: This compound, along with 4-(Piperazin-1-yl)pyridazine dihydrochloride, belongs to a series of 3-chloro-6-(piperazin-1-yl)pyridazine derivatives. The study of these derivatives provides a deeper understanding of the core structure's versatility and allows exploration of its potential across various applications by modifying the substituents on the piperazine ring. []
7-Chloro-4-(piperazin-1-yl)quinoline
Compound Description: 7-Chloro-4-(piperazin-1-yl)quinoline represents a crucial structural foundation in medicinal chemistry. It displays a broad range of pharmacological activities, including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, sirtuin inhibition, dopamine-3 ligand activity, acetylcholinesterase inhibition, and serotonin antagonism. These activities can be exhibited by the compound itself or in conjunction with other pharmacophores. []
Relevance: Although structurally distinct, this compound shares significant similarities with 4-(Piperazin-1-yl)pyridazine dihydrochloride. Both feature a piperazine ring directly linked to a bicyclic aromatic system. This shared motif suggests potential overlap in their binding affinities or interactions with certain biological targets, especially considering the diverse pharmacological profiles observed for both compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.